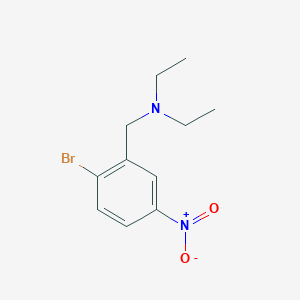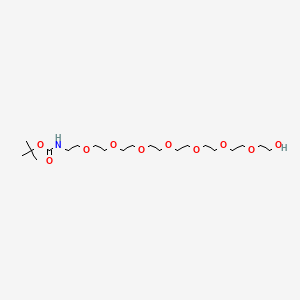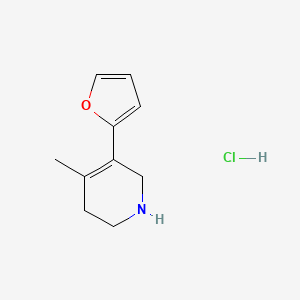![molecular formula C9H6N3NaO3 B1448290 2-[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]乙酸钠 CAS No. 1376152-71-4](/img/structure/B1448290.png)
2-[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]乙酸钠
描述
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is a chemical compound with the molecular formula C9H6N3NaO3 and a molecular weight of 227.15 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate consists of a sodium atom, three nitrogen atoms, nine carbon atoms, six hydrogen atoms, and three oxygen atoms .Physical and Chemical Properties Analysis
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate has a molecular weight of 227.15 . Other physical and chemical properties such as boiling point and storage conditions are not specified .科学研究应用
合成和生物学评估
- 稠合杂环 1,2,4-三唑: 2-[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]乙酸钠与稠合杂环 1,2,4-三唑具有结构相似性。这些化合物因其多样的生物学特性而备受关注。已经开发出一种合成这些化合物的创新方法,为功能化的三唑并[4,3-a]吡啶衍生物提供了新途径 (Karpina 等人,2019 年)。
抗菌活性
- 恶二唑化合物: 类似的化合物,如 1-(5-巯基-1,3,4-恶二唑-2-基)-2-(吡啶-2-基氨基)乙酮,已被合成并评估其抗菌特性。这些化合物显示出显着的活性,突出了 2-[3-(吡啶-3-基)-1,2,4-恶二唑-5-基]乙酸钠在类似应用中的潜力 (Salimon 等人,2011 年)。
高能离子盐
- 1,2,4-恶二唑衍生的盐: 已经对 1,2,4-恶二唑衍生的高能离子盐进行了研究。这些化合物,包括双(3-硝基-1,2,4-恶二唑-5-基)酰胺钠,显示出中等的热稳定性和低冲击敏感性,表明在材料科学中具有潜在的应用 (Pang 等人,2018 年)。
杂环衍生物
- 杂环衍生物的合成: 已经对杂环衍生物(包括 1,3,4-恶二唑)的合成进行了研究。这些研究提供了对新合成方法和在制药等各个领域的潜在应用的见解 (Janda,2001 年)。
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
Similar compounds have been shown to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Similar compounds have been shown to have potent inhibitory effects on certain enzymes . These effects could potentially lead to changes in cellular function and overall biological activity.
生化分析
Biochemical Properties
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of certain bacterial strains . It interacts with enzymes involved in microbial metabolism, leading to the disruption of essential biochemical pathways. Additionally, the pyridine and oxadiazole moieties in the compound can form hydrogen bonds and other interactions with proteins, affecting their structure and function.
Cellular Effects
The effects of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to changes in cellular responses. For example, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways . Additionally, the compound can affect gene expression by binding to DNA or interacting with transcription factors, thereby altering the transcriptional activity of target genes.
Molecular Mechanism
At the molecular level, Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, the compound may inhibit the activity of enzymes involved in DNA replication or repair, resulting in the accumulation of DNA damage and cell death . Additionally, it can modulate the expression of genes involved in apoptosis, cell cycle regulation, and other cellular processes by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained inhibition of cell proliferation or induction of apoptosis.
Dosage Effects in Animal Models
The effects of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At high doses, it can induce toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular metabolism . For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in reduced energy production and altered metabolic homeostasis.
Transport and Distribution
The transport and distribution of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in target cells and tissues . The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain organs or tissues. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
The subcellular localization of Sodium 2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]acetate is an important factor that affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and apoptosis. The subcellular localization can determine the compound’s specific effects on cellular processes and its overall biological activity.
属性
IUPAC Name |
sodium;2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3.Na/c13-8(14)4-7-11-9(12-15-7)6-2-1-3-10-5-6;/h1-3,5H,4H2,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYWSOKSZSXSFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)
![2-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride](/img/structure/B1448215.png)
![Benzyl 7-(hydroxymethyl)-5,9-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B1448216.png)
![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)







